9-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine
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Description
The compound “9-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated against leukemia cell lines, showing good in vitro anti-proliferative activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the formation of pyrazol-3-one substrates . The compounds were evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s cytotoxic activities against various cancer cell lines suggest it has sufficient bioavailability to exert its effects .
Result of Action
The compound shows superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It significantly inhibits the growth of these cell lines, with IC50 values in the nanomolar range . The compound also induces apoptosis within these cells .
Biochemical Analysis
Biochemical Properties
9-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine has been synthesized as a novel CDK2 targeting compound . CDK2 (Cyclin-Dependent Kinase 2) is an enzyme that plays a crucial role in cell cycle regulation, and its inhibition is an appealing target for cancer treatment . The compound interacts with CDK2, inhibiting its activity and thereby affecting the cell cycle progression .
Cellular Effects
The compound significantly inhibits the growth of various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically CDK2 . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Properties
IUPAC Name |
9-methyl-6-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-23-9-20-11-14(23)18-8-19-15(11)25-4-2-24(3-5-25)13-10-6-21-22-12(10)16-7-17-13/h6-9H,2-5H2,1H3,(H,16,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZKGDCXLBRHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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